molecular formula C10H11N3S2 B10797576 4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine

4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine

Cat. No.: B10797576
M. Wt: 237.3 g/mol
InChI Key: NXPKYZDTYDHIKB-UHFFFAOYSA-N
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Description

OSM-S-461 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields, particularly in the study of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-461 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields of approximately 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: While specific industrial production methods for OSM-S-461 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: OSM-S-461 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups on the thienopyrimidine scaffold.

    Substitution: Substitution reactions, particularly at the amine group, are common to introduce different substituents and study their effects on biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups, leading to a range of analogs with potentially different biological activities.

Scientific Research Applications

OSM-S-461 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-461 involves inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-461 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and inhibiting protein translation. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar biological activity.

    TCMDC-135294: A structurally related compound identified from a GSK library.

    OSM-S-137: A derivative with modifications to the amine group.

Uniqueness: OSM-S-461 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its potent activity against Plasmodium falciparum. Its ability to form a covalent adduct with the target enzyme sets it apart from other similar compounds .

Properties

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H11N3S2/c1-4-15-9-8(1)11-7-12-10(9)13-2-5-14-6-3-13/h1,4,7H,2-3,5-6H2

InChI Key

NXPKYZDTYDHIKB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2SC=C3

Origin of Product

United States

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